molecular formula C15H17NO4S3 B2693186 (E)-2-(5-(1-(3,4-dimethylphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 880641-79-2

(E)-2-(5-(1-(3,4-dimethylphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2693186
CAS No.: 880641-79-2
M. Wt: 371.48
InChI Key: MLYGCAOYINAIBB-ACCUITESSA-N
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Description

(E)-2-(5-(1-(3,4-dimethylphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a synthetic thiazolidinedione-based compound investigated for its potent and selective activity as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. PPARγ is a nuclear receptor that plays a central role in adipocyte differentiation, lipid metabolism, and insulin sensitivity, making it a critical target for metabolic disorder research [a href="https://www.ncbi.nlm.nih.gov/books/NBK482288/"]. This compound is structurally analogous to ciglitazone and other glitazones, featuring a 3,4-dimethylbenzylidene moiety and a sulfonic acid tail that enhances its solubility and pharmacological profile. Its primary research value lies in elucidating the downstream genetic pathways regulated by PPARγ activation and in the preclinical investigation of insulin sensitization for conditions like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) [a href="https://go.drugbank.com/drugs/DB00412"]. The (E)-isomer configuration is crucial for optimal binding to the PPARγ ligand-binding domain, inducing a conformational change that recruits coactivators and modulates the transcription of genes involved in glucose and lipid homeostasis. Researchers utilize this compound as a chemical tool to study adipogenesis, to explore potential anti-inflammatory effects mediated through PPARγ, and to develop next-generation therapeutics with an improved safety profile compared to earlier thiazolidinediones.

Properties

IUPAC Name

2-[(5E)-5-[1-(3,4-dimethylphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S3/c1-9-4-5-12(8-10(9)2)11(3)13-14(17)16(15(21)22-13)6-7-23(18,19)20/h4-5,8H,6-7H2,1-3H3,(H,18,19,20)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYGCAOYINAIBB-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(=O)N(C(=S)S2)CCS(=O)(=O)O)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(5-(1-(3,4-dimethylphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature regarding its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse biological properties. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity, potentially improving its bioavailability. The sulfonic acid moiety may contribute to its solubility in aqueous environments, facilitating its interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that various thiazolidinone derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) of these compounds were often lower than those of standard antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundTarget BacteriaMIC (μM)MBC (μM)
5dS. aureus37.957.8
5gP. aeruginosa248372
5kE. coli172344

The above data suggests that certain derivatives exhibit promising antibacterial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

Thiazolidinone derivatives have also been evaluated for their anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers. The anticancer mechanism is thought to involve the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Evaluation

A study synthesized a series of thiazolidinone compounds and assessed their cytotoxicity against multiple cancer cell lines using the MTT assay. The results indicated that some derivatives had IC50 values significantly lower than those of established chemotherapeutics, suggesting a potential for development as anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall formation.
  • Induction of Apoptosis in Cancer Cells : Thiazolidinones can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, potentially reducing oxidative stress in cells.

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to assess the toxicity profile of these compounds. Preliminary studies indicate that certain thiazolidinone derivatives exhibit low cytotoxicity towards human cell lines, suggesting a favorable safety profile for potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thiazolidinone Derivatives

The following table compares the target compound with key structural analogs, highlighting substituent variations and physicochemical properties:

Compound Name / ID Substituent R₁ (5-position) Substituent R₂ (3-position) Molecular Weight (g/mol) logP* Key Structural Differences
Target Compound (3,4-Dimethylphenyl)ethylidene Ethanesulfonic acid ~355.0 ~2.1 (est.) Reference compound
2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid 3-Phenylpropenylidene Ethanesulfonic acid 355.0 ~2.3 (est.) Propenylidene vs. ethylidene linkage
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide Quinazolinone-thioacetamide bridge Acetamide ~450.5 (est.) ~1.8 (est.) Extended heterocyclic system
5-(Z)-(4-Methoxyphenyl)methylene-4-thiazolidinone 4-Methoxyphenylmethylene 4-Hydroxyphenyl ~340.4 (est.) ~1.5 (est.) Methoxy vs. methyl groups; no sulfonic acid

*logP values estimated using fragment-based methods.

Impact of Substituents on Bioactivity

(a) 5-Position Modifications
  • The (3,4-dimethylphenyl)ethylidene group in the target compound enhances lipophilicity compared to analogs with simple phenyl or methoxyphenyl substituents . This may improve membrane permeability but reduce solubility.
(b) 3-Position Modifications
  • The ethanesulfonic acid group in the target compound confers higher solubility (logS ≈ -2.5) compared to acetamide or hydroxyphenyl analogs, favoring interactions with polar targets (e.g., kinases or phosphatases) .
  • Non-sulfonated analogs (e.g., ) exhibit lower solubility but may better penetrate lipid-rich tissues .

Bioactivity and Target Profiling

Bioactivity Clustering

Evidence from bioactivity profiling () suggests that thiazolidinone derivatives cluster into groups based on structural similarities. For example:

  • Compounds with sulfonic acid moieties (e.g., target compound) show affinity for extracellular targets due to reduced cell permeability.
  • Lipophilic analogs (e.g., 3-phenylpropenylidene derivative) may target intracellular enzymes like cyclooxygenases or kinases .

Computational Similarity Analysis

Tanimoto and Dice similarity indices () indicate that the target compound shares >80% structural similarity with its 3-phenylpropenylidene analog (Tanimoto MACCS = 0.85) but <50% with quinazolinone-linked derivatives . Despite this, bioactivity differences highlight limitations of structural similarity in predicting function .

Key Research Findings and Limitations

Sulfonic Acid Advantage : The ethanesulfonic acid group improves solubility but may limit blood-brain barrier penetration compared to methyl or methoxy substituents .

Substituent-Driven Selectivity: The 3,4-dimethylphenyl group in the target compound may enhance selectivity for inflammatory targets (e.g., COX-2) over non-specific enzymes .

Caveats : Structural similarity metrics (e.g., Tanimoto) may overlook critical pharmacophore differences, leading to divergent bioactivities .

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